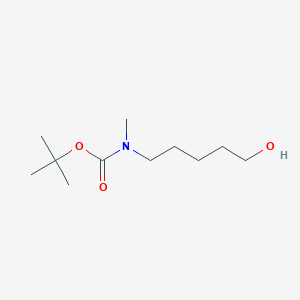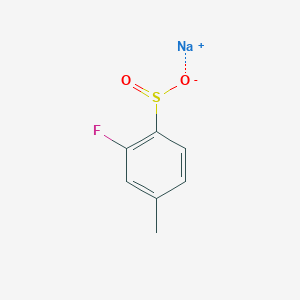
1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of a chloro and methyl group on the pyrazole ring, exhibits unique chemical properties that make it valuable in various scientific fields.
Métodos De Preparación
The synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 3-chloro-1-methyl-1H-pyrazole with ethanone derivatives under specific conditions. One common method includes the use of acetylenic ketones and methylhydrazine or aryl hydrazines in ethanol, leading to the formation of regioisomeric pyrazoles . Industrial production methods often employ transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives
Major products formed from these reactions include substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Aplicaciones Científicas De Investigación
1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methyl groups on the pyrazole ring enhance its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other pyrazole derivatives, such as:
1-(3-chloro-1H-pyrazol-4-yl)ethan-1-one: Lacks the methyl group, which may affect its reactivity and binding properties.
1-(3-methyl-1H-pyrazol-4-yl)ethan-1-one: Lacks the chloro group, leading to different chemical and biological activities.
1-(3-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one: The position of the chloro group is different, which can influence its reactivity and applications
The unique combination of the chloro and methyl groups in this compound contributes to its distinct chemical properties and wide range of applications.
Propiedades
Número CAS |
1784520-88-2 |
|---|---|
Fórmula molecular |
C6H7ClN2O |
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
1-(3-chloro-1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)5-3-9(2)8-6(5)7/h3H,1-2H3 |
Clave InChI |
JFWKUUHBHWVOTO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN(N=C1Cl)C |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




